molecular formula C18H18Cl2N2OS2 B13954658 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B13954658
M. Wt: 413.4 g/mol
InChI Key: RWCGJORTLDMDBJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the thiazolidine class of molecules This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4-dichlorophenyl)ethyl][(4-ethoxyphenyl)methyl]amine
  • **(2,4-dichlorophenyl)(4-ethoxyphenyl)methanamine

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its specific thiazolidine ring structure and the presence of both dichlorophenyl and ethoxyphenyl groups

Properties

Molecular Formula

C18H18Cl2N2OS2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C18H18Cl2N2OS2/c1-2-23-14-6-4-13(5-7-14)21-18(24)22-9-10-25-17(22)15-8-3-12(19)11-16(15)20/h3-8,11,17H,2,9-10H2,1H3,(H,21,24)

InChI Key

RWCGJORTLDMDBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCSC2C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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